REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].[O-]C(CCCCCCCCC)=O.CC(O)COC[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8COCC(O)C)O[C@@H]7COCC(O)C)O[C@@H]6COCC(O)C)O[C@@H]5COCC(O)C)O[C@@H]4COCC(O)C)O[C@@H]3COCC(O)C>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|
|
Name
|
Salbutamol caprate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
|
Name
|
hydroxypropyl-beta cyclodextrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
|
Name
|
Salbutamol caprate
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture ground together in a mortar with a pestle to form a uniform paste
|
Type
|
CUSTOM
|
Details
|
Grinding
|
Type
|
CUSTOM
|
Details
|
The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours
|
Duration
|
48 h
|
Type
|
WAIT
|
Details
|
returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to ensure uniform drying of the complex
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].[O-]C(CCCCCCCCC)=O.CC(O)COC[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8COCC(O)C)O[C@@H]7COCC(O)C)O[C@@H]6COCC(O)C)O[C@@H]5COCC(O)C)O[C@@H]4COCC(O)C)O[C@@H]3COCC(O)C>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|
|
Name
|
Salbutamol caprate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
|
Name
|
hydroxypropyl-beta cyclodextrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
|
Name
|
Salbutamol caprate
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture ground together in a mortar with a pestle to form a uniform paste
|
Type
|
CUSTOM
|
Details
|
Grinding
|
Type
|
CUSTOM
|
Details
|
The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours
|
Duration
|
48 h
|
Type
|
WAIT
|
Details
|
returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to ensure uniform drying of the complex
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].[O-]C(CCCCCCCCC)=O.CC(O)COC[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8COCC(O)C)O[C@@H]7COCC(O)C)O[C@@H]6COCC(O)C)O[C@@H]5COCC(O)C)O[C@@H]4COCC(O)C)O[C@@H]3COCC(O)C>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|
|
Name
|
Salbutamol caprate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
|
Name
|
hydroxypropyl-beta cyclodextrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
|
Name
|
Salbutamol caprate
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture ground together in a mortar with a pestle to form a uniform paste
|
Type
|
CUSTOM
|
Details
|
Grinding
|
Type
|
CUSTOM
|
Details
|
The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours
|
Duration
|
48 h
|
Type
|
WAIT
|
Details
|
returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to ensure uniform drying of the complex
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |